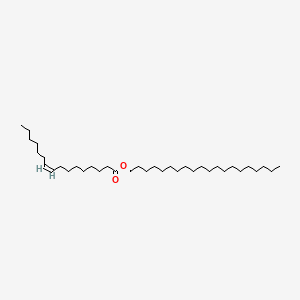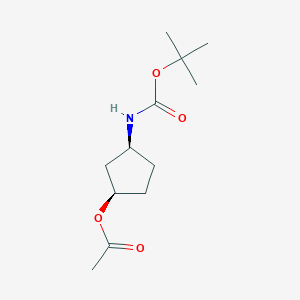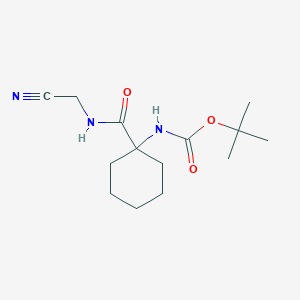
tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a cyclohexyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate, such as various platinum(IV) carbamate complexes, has been conducted to explore their synthesis, characterization, and potential applications. These complexes, including those with tert-butyl and other alkyl or aryl groups, have been synthesized and their electrochemical properties studied. Density functional theory has also been used to investigate their electronic structures and to correlate computed adiabatic electron affinities with measured reduction potentials. The biological activity of these complexes against human lung cancer cells and normal cells has been evaluated, showing comparable or slightly better activity than cisplatin in some cases Wilson & Lippard, 2011.
Metabolism Studies
Metabolic studies on compounds with tert-butyl groups, such as m-tert.-butylphenyl N-methylcarbamate, have been performed to understand their biotransformation in insects and mammals. These studies have found that both the tert-butyl group and the N-methyl group undergo hydroxylation, with significant species variation in the metabolism, suggesting different enzymatic pathways for N-demethylation and oxidation of the tert-butyl groups Douch & Smith, 1971.
Biotransformation for Synthesis
Biotransformation using carbonyl reductase from Rhodosporidium toruloides has been applied to synthesize key intermediates for pharmaceuticals like atorvastatin and rosuvastatin. For example, tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate, has been produced with high yield and enantiomeric excess using this biotransformation approach in mono and biphasic media, demonstrating the potential for efficient and environmentally friendly pharmaceutical synthesis Liu et al., 2018.
Vibrational Frequency Analysis
Vibrational frequency analysis and other spectroscopic studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the molecular structure, electronic properties, and potential applications of tert-butyl carbamate derivatives. These studies contribute to the understanding of the chemical and physical properties of these compounds and their potential utility in various fields Sert et al., 2014.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(cyanomethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-13(2,3)20-12(19)17-14(7-5-4-6-8-14)11(18)16-10-9-15/h4-8,10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFZBCOZRVPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)



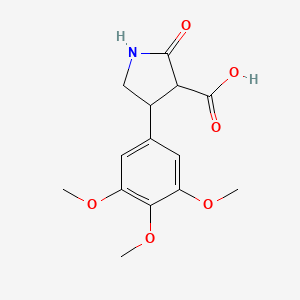
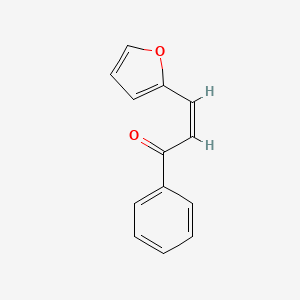
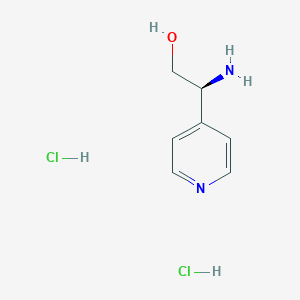
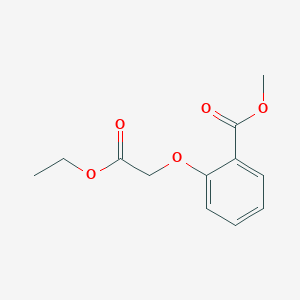
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)
